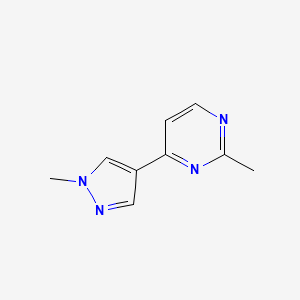

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Overview

Description

“2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine” is a chemical compound that belongs to the class of pyrazole and pyrimidine derivatives . It is a complex molecule that has potential applications in various fields, including medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, Suzuki coupling reactions have been used to synthesize related compounds .Molecular Structure Analysis

The molecular structure of “2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The InChI code for this compound is 1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving “2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine” can be complex and varied. For instance, it can participate in Buchwald–Hartwig amination reactions . More research is needed to fully understand the range of reactions this compound can undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine” include a molecular weight of 121.14 . It is a colorless to yellow liquid or semi-solid or solid or lump . More detailed properties such as melting point, boiling point, solubility, and others are not provided in the retrieved sources.Scientific Research Applications

Antiviral Properties and Enzyme Inhibition

2-Methyl-4-(1-Methyl-1H-Pyrazol-4-yl)pyrimidine derivatives have been identified with notable antiviral properties. A specific study revealed a series of derivatives that exhibited significant improvement in antiviral activity, with one achieving a 4000-fold improvement at a subnanomolar level of inhibition. This activity was linked to the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway, essential for viral replication in infected cells (Munier-Lehmann et al., 2015).

Synthetic Methodologies

Innovative synthetic methods have been developed for pyrazolo[1,5-a]pyrimidines, utilizing ultrasonic sonochemical methods. This approach facilitates the synthesis through cyclocondensation reactions, showcasing advantages such as simplicity, mild conditions, short reaction times, and high yields. Such methodologies underscore the compound's significance in facilitating streamlined synthetic routes for chemical research (Buriol et al., 2013).

Chemotherapeutic Potential

Pyrimidine, including 2-Methyl-4-(1-Methyl-1H-Pyrazol-4-yl)pyrimidine, has been explored for its potential application in chemotherapy, notably for AIDS. Its combination with the pyrazole nucleus is gaining attention for pharmacological therapeutics, leading to the synthesis of pyrazole-based pyrimidine scaffolds. These compounds present a promising avenue for new drug discoveries due to their potential biological activities and pharmacological benefits (Ajani et al., 2019).

Anticancer Scaffold

The pyrazolo[1,5-a]pyrimidine derivatives are emerging as significant compounds in medicinal chemistry due to their anticancer potential and enzymatic inhibitory activity. Recent advances in synthesis and functionalization highlight their application in developing new drug designs with the pyrazolo[1,5-a]pyrimidine core, demonstrating their versatility and potential in anticancer drug development (Arias-Gómez et al., 2021).

Antibacterial and Insecticidal Activities

Research has also focused on synthesizing pyrimidine linked pyrazole heterocyclics, investigating their insecticidal and antibacterial potentials. These compounds have shown promising results against various bacterial strains and insect species, indicating their potential utility in developing new antibacterial and insecticidal agents (Deohate & Palaspagar, 2020).

properties

IUPAC Name |

2-methyl-4-(1-methylpyrazol-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-10-4-3-9(12-7)8-5-11-13(2)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXBJPIWMLFKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1431640.png)

![6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431648.png)